4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
Beschreibung
This compound features a tetrahydroquinazoline core linked to a piperidine ring substituted with a (3-chloropyridin-4-yl)oxymethyl group. The quinazoline scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes (e.g., kinases) and receptors (e.g., AMPA) .
Eigenschaften
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h5,8,11,13-14H,1-4,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJRRAVRAASDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization and Functionalization
In a representative procedure, 2-aminocyclohexanecarboxamide is treated with trichloroacetonitrile in the presence of hydrochloric acid, facilitating cyclization to form 4-chloro-5,6,7,8-tetrahydroquinazoline. This intermediate bears a reactive chloride at the 4-position, enabling subsequent nucleophilic substitutions.
Halogenation for Cross-Coupling
The 4-chloro derivative is further brominated using phosphorus oxybromide (POBr₃) in dichloromethane to produce 4-bromo-5,6,7,8-tetrahydroquinazoline, a critical intermediate for Suzuki-Miyaura couplings.
Preparation of 4-((3-Chloropyridin-4-yl)oxymethyl)piperidine
The piperidine moiety functionalized with a (3-chloropyridin-4-yl)oxymethyl group is synthesized through sequential etherification and protection-deprotection strategies.
Ether Formation via Mitsunobu Reaction
4-(Hydroxymethyl)piperidine is reacted with 3-chloropyridin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0–25°C. This method achieves high regioselectivity, yielding 4-((3-chloropyridin-4-yl)oxymethyl)piperidine with minimal byproducts.
Alternative Williamson Ether Synthesis
For scale-up, the hydroxymethyl group of 4-(hydroxymethyl)piperidine is converted to a tosylate using tosyl chloride in pyridine. Subsequent displacement with 3-chloropyridin-4-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C provides the ether-linked product in 65–72% yield.
Coupling of Piperidine Derivative with Tetrahydroquinazoline
The final step involves connecting the functionalized piperidine to the tetrahydroquinazoline core via a palladium-catalyzed cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
A mixture of 4-bromo-5,6,7,8-tetrahydroquinazoline (1 eq), 4-((3-chloropyridin-4-yl)oxymethyl)piperidine-1-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in dioxane/water (3:1) is heated at 130°C for 12–16 hours under nitrogen. Sodium carbonate (3 eq) is added to scavenge HBr, yielding the coupled product in 80–98% efficiency.
Reaction Conditions Table
| Component | Quantity | Role |
|---|---|---|
| 4-Bromo-tetrahydroquinazoline | 1 eq | Electrophilic partner |
| Piperidine boronic acid | 1.2 eq | Nucleophilic partner |
| Pd(PPh₃)₄ | 0.05 eq | Catalyst |
| Na₂CO₃ | 3 eq | Base |
| Dioxane/water | 3:1 (v/v) | Solvent |
| Temperature | 130°C | Reaction condition |
Nucleophilic Aromatic Substitution
Alternatively, 4-chloro-5,6,7,8-tetrahydroquinazoline reacts with 4-((3-chloropyridin-4-yl)oxymethyl)piperidine in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 150°C under microwave irradiation. This method achieves comparable yields (75–85%) but requires shorter reaction times (30 minutes).
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, providing >95% conversion versus 70–80% for the latter.
Solvent Effects
Dioxane/water mixtures (3:1) enhance solubility of both aromatic and boronic acid components, whereas pure THF or DMF leads to premature catalyst deactivation.
Temperature and Time
Elevated temperatures (130–150°C) are critical for overcoming the steric hindrance posed by the piperidine substituent. Reactions below 100°C result in <20% yield even after 24 hours.
Analytical Characterization and Yield Analysis
Spectroscopic Confirmation
Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki-Miyaura coupling | 98 | 99.5 |
| Nucleophilic substitution | 85 | 98.2 |
| Mitsunobu etherification | 72 | 97.8 |
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Converts specific functional groups to higher oxidation states.
Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction:
Reduces specific functional groups to lower oxidation states.
Common reagents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution:
Replaces one functional group with another.
Common reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation and reduction typically yield derivatives with altered electronic and steric properties, potentially enhancing or diminishing biological activity.
Substitution reactions can modify the compound to target different biological pathways or improve pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline has numerous applications in scientific research:
Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used to probe and understand biological mechanisms and interactions within cells.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Employed in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves:
Molecular Targets: It may bind to specific proteins, enzymes, or receptors, inhibiting or activating their function.
Pathways Involved: Modulation of signaling pathways critical for cellular processes, such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Key Observations:
Core Modifications: The target compound’s tetrahydroquinazoline core is shared with 1j and 1l, which exhibit AMPA receptor modulation . In contrast, 50e uses a pyrido[3,4-d]pyrimidinone core, suggesting divergent biological targets (e.g., kinases) . The piperidine linker in the target compound is shorter and more rigid compared to the butynyloxy-piperazine chain in ’s analog, which may impact pharmacokinetic properties like solubility .
Substituent Effects: The 3-chloropyridinyl group in the target compound provides a balance of lipophilicity and electronic effects, akin to the tert-butyl group in 1l, which enhances receptor selectivity . Dichlorobenzyl and pyrazole moieties in 50e likely improve kinase binding but increase molecular weight (638.73 vs.
Synthetic Efficiency :
- The 43% yield for 50e highlights challenges in synthesizing complex heterocycles. The target compound’s synthesis may face similar hurdles, though its simpler structure could improve yield.
Structure-Activity Relationship (SAR) Trends
- Phenoxy vs. Pyridinyloxy Groups: Phenoxy-substituted analogs (1j, 1l) show nanomolar potency at AMPA receptors, whereas pyridinyloxy groups (as in the target compound) may optimize interactions with chloride-rich binding sites .
- Piperidine Linker Flexibility : Rigid linkers (e.g., the target’s methylene bridge) favor entropic gains in binding, while flexible chains () may improve tissue penetration .
- Halogen Effects : The 3-chloro substituent in the target compound mimics the dichlorobenzyl group in 50e, both likely enhancing hydrophobic interactions .
Biologische Aktivität
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.9 g/mol. The structure features a tetrahydroquinazoline core linked to a piperidine moiety and a chloropyridine group via an ether linkage, suggesting possible interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that compounds with similar structural motifs may exhibit:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical cellular processes.
- Receptor Modulation : The tetrahydroquinazoline structure may allow for binding to receptors associated with neurological functions or cancer pathways.
Biological Activity Data
The following table summarizes the biological activities observed in studies related to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dihydroquinazoline | Tetrahydroquinazoline core | Anticancer properties |
| 3-Chloropyridine derivatives | Chloropyridine moiety | Antimicrobial effects |
| Piperidine derivatives | Piperidine ring | Neuroprotective effects |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the anticancer efficacy of tetrahydroquinazolines indicated that compounds with similar structures showed significant inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7, SW480, A549) through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research on piperidine-containing compounds revealed their potential as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Antimicrobial Properties : Compounds structurally related to the target molecule demonstrated promising antimicrobial activities against several pathogens, suggesting potential applications in treating infectious diseases .
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 75–85% |
| Solvent | Acetonitrile | 20% increase vs. DMF |
| Temperature | 100°C | Prevents byproduct formation |
Advanced: How can structural ambiguities in the piperidine-tetrahydroquinazoline scaffold be resolved using spectroscopic and crystallographic methods?
Answer:
- NMR : Use 2D techniques (COSY, HSQC) to assign proton environments, especially for overlapping signals in the piperidine and tetrahydroquinazoline regions .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry at the piperidine’s chiral center. For example, Ethyl 4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate’s structure was confirmed via X-ray, revealing a chair conformation in piperazine .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing between isomers (e.g., oxepane vs. piperidine derivatives).
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Answer:
- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity.
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC₅₀ = 1.2 µM | |
| Cytotoxicity | MCF-7 | IC₅₀ = 8.5 µM |
Advanced: How can contradictory bioactivity data across structurally analogous compounds be analyzed?
Answer:
Contradictions often arise from subtle structural differences. For example:
- Substituent effects : A 4-methoxyphenyl group in Ethyl 4-[7-(4-methoxyphenyl)-...]piperazine-1-carboxylate enhances solubility but reduces kinase affinity compared to chlorophenyl analogs .
- Conformational analysis : Molecular dynamics simulations reveal that piperidine ring puckering modulates target binding. Compare with 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, where rigidity improves stability .
Q. Methodology :
Perform pairwise SAR studies.
Use docking simulations (AutoDock Vina) to map binding poses.
Validate with thermodynamic profiling (ITC).
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Answer:
- LogP and solubility : Use MarvinSketch or ACD/Labs.
- pKa prediction : SPARC or MoKa.
- ADMET : SwissADME or ProTox-II for toxicity profiling .
Advanced: How can regioselectivity challenges during functionalization of the tetrahydroquinazoline core be addressed?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer electrophilic substitution to the C-2 position of tetrahydroquinazoline.
- Microwave-assisted synthesis : Reduces side reactions (e.g., over-oxidation) by shortening reaction times .
Basic: What analytical techniques are critical for purity validation?
Answer:
- HPLC : Use a C18 column with UV detection (254 nm).
- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
- Impurity profiling : Reference standards like Imp. B(BP) (CAS 62337-66-0) for comparison .
Advanced: How can metabolic stability be improved through structural modifications?
Answer:
- Block metabolic hotspots : Replace labile groups (e.g., methyl esters) with trifluoromethyl or cyclopropyl moieties.
- Isotope labeling : Use deuterium at benzylic positions to slow CYP450-mediated oxidation .
Basic: What are the key stability-indicating parameters for long-term storage?
Answer:
- Temperature : Store at −20°C in amber vials.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the chloropyridinyloxy group.
- Light sensitivity : Avoid exposure to UV light to prevent photodegradation .
Advanced: How can in vivo pharmacokinetic-pharmacodynamic (PK-PD) discrepancies be investigated?
Answer:
Tissue distribution studies : Use radiolabeled compound (¹⁴C) in rodent models.
Metabolite identification : LC-MS/MS to detect Phase I/II metabolites.
Mechanistic PK modeling : Compartmental analysis to correlate plasma concentrations with receptor occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
